molecular formula C11H16O B12729164 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene CAS No. 27135-90-6

3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene

Cat. No.: B12729164
CAS No.: 27135-90-6
M. Wt: 164.24 g/mol
InChI Key: SIARUXURUGLXOZ-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene is a chemical compound with the molecular formula C11H16O and a molecular weight of 164.24414 g/mol . This compound is known for its unique structure, which includes a methano bridge and a methoxy group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene typically involves the hydrogenation of methoxy-substituted indene derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The methoxy group and methano bridge play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 3a,4,5,6,7,7a-Hexahydromethoxy-4,7-methano-1H-indene distinguishes it from other similar compounds.

Properties

CAS No.

27135-90-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

5-methoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C11H16O/c1-12-10-5-4-9-7-2-3-8(6-7)11(9)10/h4-5,7-11H,2-3,6H2,1H3

InChI Key

SIARUXURUGLXOZ-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2C1C3CCC2C3

Origin of Product

United States

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